molecular formula C7H3Cl3O2 B7724713 2,3,5-Trichlorobenzoic acid CAS No. 8003-94-9

2,3,5-Trichlorobenzoic acid

Cat. No. B7724713
Key on ui cas rn: 8003-94-9
M. Wt: 225.5 g/mol
InChI Key: CGFDSIZRJWMQPP-UHFFFAOYSA-N
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Patent
US05391541

Procedure details

A suspension of 5.5 grams (0.144 mole) of lithium aluminum hydride in 300 mL of diethyl ether was stirred, and 25.0 grams (0.111 mole) of 2,3,5-trichlorobenzoic acid in 200 mL of diethyl ether was added dropwise at a rate which maintained a gentle reflux. The complete addition required about 75 minutes. Upon completion of addition, the reaction was mixture heated at reflux for 4.5 hours. After this time the reaction mixture was stirred for about 16 hours, during which time it was allowed to cool to ambient temperature. The reaction mixture was then cooled to below 10° C., and 6 mL of water was added slowly dropwise. Upon completion of addition, 5 mL of aqueous 20% sodium hydroxide was added dropwise, followed by an additional 12 mL of water added dropwise. The reaction mixture was then stirred for 20 minutes and filtered through diatomaceous earth. The filtrate was concentrated under reduced pressure to a residue. The residue was stirred into water, and the combination was extracted with ethyl acetate. The extracts were combined and washed with three portions of water. The organic layer was dried with sodium sulfate and filtered. The filtrate was concentrated under reduced pressure, yielding 17.1 grams of 2,3,5-trichlorophenylmethanol. The NMR spectrum was consistent with the proposed structure.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
6 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
12 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[Cl:7][C:8]1[C:16]([Cl:17])=[CH:15][C:14]([Cl:18])=[CH:13][C:9]=1[C:10](O)=[O:11].O.[OH-].[Na+]>C(OCC)C>[Cl:7][C:8]1[C:16]([Cl:17])=[CH:15][C:14]([Cl:18])=[CH:13][C:9]=1[CH2:10][OH:11] |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
5.5 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=C(C=C1Cl)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
6 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
12 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained a gentle reflux
ADDITION
Type
ADDITION
Details
The complete addition required about 75 minutes
Duration
75 min
ADDITION
Type
ADDITION
Details
Upon completion of addition
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4.5 hours
Duration
4.5 h
STIRRING
Type
STIRRING
Details
After this time the reaction mixture was stirred for about 16 hours, during which time it
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to below 10° C.
ADDITION
Type
ADDITION
Details
was added dropwise
ADDITION
Type
ADDITION
Details
added dropwise
STIRRING
Type
STIRRING
Details
The reaction mixture was then stirred for 20 minutes
Duration
20 min
FILTRATION
Type
FILTRATION
Details
filtered through diatomaceous earth
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure to a residue
STIRRING
Type
STIRRING
Details
The residue was stirred into water
EXTRACTION
Type
EXTRACTION
Details
the combination was extracted with ethyl acetate
WASH
Type
WASH
Details
washed with three portions of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C=C1Cl)Cl)CO
Measurements
Type Value Analysis
AMOUNT: MASS 17.1 g
YIELD: CALCULATEDPERCENTYIELD 72.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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